3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . They can interfere with the normal metabolic pathways of purine, leading to disruption of cellular processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to interfere with purine biochemical reactions . This could potentially affect a wide range of cellular processes, as purines are essential components of DNA, RNA, and ATP.
Result of Action
Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt cellular processes and have cytotoxic effects.
Analyse Biochimique
Biochemical Properties
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, indicating its potential effects on cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound may exert its effects through binding interactions with biomolecules, such as CDK2 . This interaction could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in purine biochemical reactions, acting as an antimetabolite . It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Activité Biologique
3,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazolo[1,5-a]pyrimidine core
- Isoxazole moiety
- Carboxamide functional group
These structural features are believed to contribute to its biological activity by facilitating interactions with various molecular targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown significant growth inhibition across various cancer cell lines:
Cell Line | Growth Inhibition (GI%) |
---|---|
HOP-92 (Lung) | 71.8 |
NCI-H460 (Lung) | 66.12 |
ACHN (Renal) | 66.02 |
RFX 393 (Renal) | Up to 112.34 |
In vitro evaluations demonstrated that the compound exhibited a mean growth inhibition percentage of 43.9% across 56 cancer cell lines .
The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The IC50 values for these targets were found to be between 0.09–1.58 µM for CDK2 and 0.23–1.59 µM for TRKA .
Cell Cycle Arrest and Apoptosis
Further investigations into the cell cycle dynamics revealed that treatment with the compound resulted in significant arrest at the G0–G1 phase:
- Control G0–G1 Phase: 57.08%
- Compound Treatment G0–G1 Phase: 84.36% and 78.01%
This indicates that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells .
Case Studies
A notable study focused on the evaluation of the compound against renal carcinoma cell line RFX 393, which is characterized by high expression levels of CDK2 and TRKA. The results indicated that:
- Compound exhibited an IC50 of 11.70 µM , demonstrating significant cytotoxicity compared to control compounds .
- It was also noted that both tested compounds led to a reduction in cell populations in the S phase, further supporting their role in cell cycle arrest.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Compound Name | Target Kinase | IC50 (µM) | Activity Type |
---|---|---|---|
Compound 6n | CDK2 | 0.22 | Inhibitor |
Compound 6m | TRKA | 0.89 | Inhibitor |
Compound 7rh | DDR1 | 6.8 | Selective Inhibitor |
These comparisons illustrate the potency and selectivity of various derivatives within the same chemical class .
Propriétés
IUPAC Name |
3,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-11(8(2)19-16-7)12(18)15-9-5-13-10-3-4-14-17(10)6-9/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPPMGFLOUCONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.